molecular formula C12H12O5 B1361871 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 63445-53-4

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B1361871
CAS RN: 63445-53-4
M. Wt: 236.22 g/mol
InChI Key: QPCXEGHLFLPDSP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 236.22 .


Synthesis Analysis

This compound can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . It can also be synthesized from 3-Methylbenzofuran-2-carboxylic acid, which undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O5/c1-6-7-4-5-8 (15-2)11 (16-3)10 (7)17-9 (6)12 (13)14/h4-5H,1-3H3, (H,13,14) and the InChI key is QPCXEGHLFLPDSP-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . It can also undergo a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.22 . It is a solid at room temperature . The predicted boiling point is 410.0±45.0 °C and the predicted density is 1.345±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid derivatives have been synthesized and explored for various applications. For example, in the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, a similar benzofuran carboxylic acid was utilized, showcasing the compound's potential in creating novel chemical structures (Jackson & Marriott, 2002).

  • Molecular Docking and Biological Activities

    Studies involving benzofuran-carboxylic acids, such as 1-benzofuran-2-carboxylic acid, have shown that these compounds have potential biological activities. Molecular docking studies and vibrational properties of these acids were investigated, indicating their applicability in biomedical research (Sagaama et al., 2020).

  • Fluorescence Derivatization in Chromatography

    Compounds like 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone have been used as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography. This highlights the use of benzofuran derivatives in analytical chemistry for sensitive detection methods (Yamaguchi et al., 1985).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Activity

    Benzofuran-carboxamide derivatives, including those derived from 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, have shown moderate activity against Gram-positive bacteria, indicating their potential in antimicrobial research (Hishmat et al., 1989).

  • Synthesis of Anti-inflammatory Agents

    Novel compounds derived from visnaginone and khellinone, which are structurally similar to 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized for their potential as anti-inflammatory and analgesic agents. This research expands the scope of benzofuran derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).

Future Directions

Benzofuran and its derivatives have a wide array of biological activities and are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring the full therapeutic potential of this compound for the treatment of microbial diseases .

properties

IUPAC Name

6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXEGHLFLPDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353548
Record name 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS RN

63445-53-4
Record name 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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